

An In-depth Technical Guide to 2-Methoxyethyl Acetoacetate

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Compound of Interest

Compound Name: 2-Methoxyethyl acetoacetate

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This technical guide provides a comprehensive overview of **2-Methoxyethyl acetoacetate**, a versatile chemical compound with applications in organic synthesis and polymer chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identifiers, physical and chemical properties, synthesis protocols, and analytical characterization.

Chemical Identifiers and Properties

2-Methoxyethyl acetoacetate is a β -keto ester characterized by the presence of both a ketone and an ester functional group, separated by a methylene group. This structure imparts unique reactivity, making it a valuable intermediate in various chemical transformations.

Identifiers

The compound is uniquely identified by its CAS number and several other chemical nomenclature systems.



Identifier System	Identifier
CAS Number	22502-03-0[1][2][3][4][5]
IUPAC Name	2-methoxyethyl 3-oxobutanoate[2]
Synonyms	Acetoacetic acid 2-methoxyethyl ester[3]
Molecular Formula	C7H12O4[2]
Molecular Weight	160.17 g/mol [1][2]
InChI Key	PLHCSZRZWOWUBW-UHFFFAOYSA-N[1]
SMILES	CC(=O)CC(=O)OCCOC

Physical and Chemical Properties

A summary of the key physical and chemical properties of **2-Methoxyethyl acetoacetate** is presented below.

Property	Value
Appearance	Colorless to light yellow liquid
Boiling Point	120-122 °C at 20 mmHg[4]
Density	1.09 g/mL at 25 °C[4]
Refractive Index	1.434 at 20 °C[4]
Flash Point	103 °C (217 °F)[3]
Purity	Typically ≥95%[1][5]
Storage	Store in a cool, dark place, preferably <15°C

Safety and Hazard Information

- **2-Methoxyethyl acetoacetate** is classified with the following GHS hazard statements:
- H315: Causes skin irritation[2]



- H319: Causes serious eye irritation[2]
- H335: May cause respiratory irritation[2]

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Synthesis of 2-Methoxyethyl Acetoacetate

There are two primary methods for the synthesis of **2-Methoxyethyl acetoacetate**: transesterification of an alkyl acetoacetate and the reaction of diketene with 2-methoxyethanol.

Synthesis via Transesterification

This method involves the reaction of a simple alkyl acetoacetate, such as ethyl acetoacetate, with 2-methoxyethanol in the presence of a catalyst. The equilibrium is driven towards the product by removing the lower-boiling alcohol (ethanol) by-product.

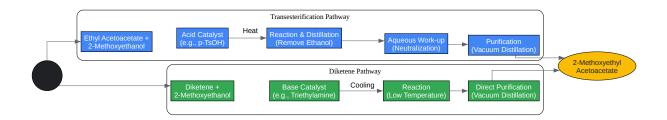
- Reaction Setup: To a round-bottom flask equipped with a distillation head and a magnetic stirrer, add ethyl acetoacetate (1.0 equivalent) and 2-methoxyethanol (1.2 equivalents).
- Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.01 equivalents).
- Reaction: Heat the mixture to a temperature that allows for the distillation of the ethanol by-product (typically around 80-100 °C). Continue heating until no more ethanol is collected.
- Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure **2-methoxyethyl acetoacetate**.[6][7]

Synthesis from Diketene



This route involves the direct reaction of diketene with 2-methoxyethanol. This reaction is often catalyzed and requires careful temperature control due to the reactivity of diketene.[8][9][10]

- Reaction Setup: In a three-necked flask equipped with a dropping funnel, thermometer, and a magnetic stirrer, place 2-methoxyethanol (1.0 equivalent) and a catalytic amount of a base, such as triethylamine (0.05 equivalents).
- Diketene Addition: Cool the flask in an ice bath and add diketene (1.0 equivalent) dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C.
- Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
- Work-up: The reaction mixture is typically purified directly without an aqueous work-up to avoid hydrolysis of the product.
- Purification: The crude product is purified by vacuum distillation.[11]



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Figure 1. Synthetic pathways for **2-Methoxyethyl acetoacetate**.

Analytical Characterization



The structure and purity of **2-Methoxyethyl acetoacetate** are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. Key expected signals include a singlet for the acetyl methyl protons, a singlet for the active methylene protons, and triplets for the two methylene groups of the methoxyethyl chain, along with a singlet for the methoxy protons.[1]
- ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the ketone and ester carbonyl carbons, the methylene carbons, and the methyl carbons.[12]

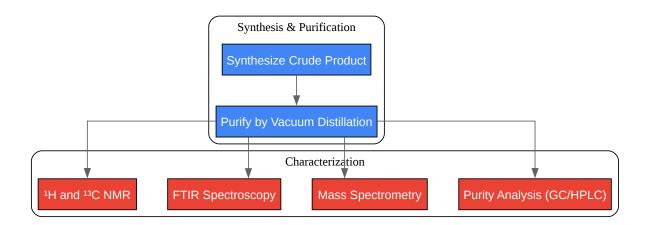
Infrared (IR) Spectroscopy

The IR spectrum of **2-Methoxyethyl acetoacetate** will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups, typically in the range of 1700-1750 cm⁻¹. C-O stretching bands for the ether and ester linkages will also be present.[2]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 160.17 g/mol .[1]





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Figure 2. General workflow for the synthesis and analysis.

Applications in Polymer Chemistry

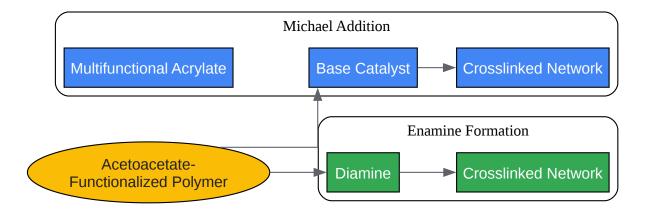
A significant application of **2-Methoxyethyl acetoacetate** is in polymer chemistry, where the reactive acetoacetate group serves as a versatile handle for crosslinking and further functionalization of polymers.[1]

Crosslinking of Polymers

Polymers functionalized with acetoacetate groups can be crosslinked through various reactions. A common method is the Michael addition reaction with multifunctional acrylates. This reaction is typically base-catalyzed and can proceed at ambient temperatures, making it suitable for coatings and adhesives. The acetoacetate-functionalized polymer acts as the Michael donor, and the acrylate as the Michael acceptor.[1][13][14][15][16]

Another crosslinking strategy involves the reaction of the acetoacetate group with diamines to form enamine linkages. This is another ambient temperature curing mechanism that is useful in the formulation of waterborne coatings.[14][15]





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Figure 3. Crosslinking reactions of acetoacetate polymers.

Conclusion

2-Methoxyethyl acetoacetate is a valuable chemical intermediate with well-defined properties and established synthetic routes. Its utility in organic synthesis and as a key component in the development of crosslinkable polymers for coatings and adhesives highlights its importance in both academic research and industrial applications. The detailed protocols and data presented in this guide provide a solid foundation for its synthesis, characterization, and application.

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